Dodecanoic acid, 1,4-butanediyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanoic acid, 1,4-butanediyl ester, also known as dodecyl butanedioate, is an organic compound formed by the esterification of dodecanoic acid (lauric acid) and 1,4-butanediol. This compound is part of the ester family, which are commonly used in various industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dodecanoic acid, 1,4-butanediyl ester typically involves the esterification reaction between dodecanoic acid and 1,4-butanediol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, where the mixture is heated to remove water formed during the reaction, thus driving the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the ester. The use of biocatalysts, such as lipases, has also been explored to achieve more environmentally friendly and sustainable production methods .
Chemical Reactions Analysis
Types of Reactions: Dodecanoic acid, 1,4-butanediyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into dodecanoic acid and 1,4-butanediol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Oxidation and Reduction: The ester can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Dodecanoic acid and 1,4-butanediol.
Transesterification: New esters and alcohols.
Oxidation: Carboxylic acids.
Reduction: Alcohols
Scientific Research Applications
Dodecanoic acid, 1,4-butanediyl ester has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential antimicrobial properties, similar to other dodecanoic acid derivatives.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in the manufacturing of flexible plastics
Mechanism of Action
The mechanism of action of dodecanoic acid, 1,4-butanediyl ester in biological systems is not fully understood. it is believed to exert its effects through the disruption of microbial cell membranes, similar to other fatty acid esters. This disruption can lead to cell lysis and death, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Lauric Acid (Dodecanoic Acid): A saturated fatty acid with antimicrobial properties.
1,4-Butanediol: A diol used in the production of polyurethanes and other polymers.
Other Dodecanoic Acid Esters: Such as methyl dodecanoate and ethyl dodecanoate, which have similar chemical properties but different applications.
Uniqueness: Dodecanoic acid, 1,4-butanediyl ester is unique due to its combination of a long-chain fatty acid and a diol, which imparts specific physical and chemical properties. This makes it particularly useful in the production of biodegradable polymers and as a plasticizer .
Properties
CAS No. |
624-07-7 |
---|---|
Molecular Formula |
C28H54O4 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
4-dodecanoyloxybutyl dodecanoate |
InChI |
InChI=1S/C28H54O4/c1-3-5-7-9-11-13-15-17-19-23-27(29)31-25-21-22-26-32-28(30)24-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
InChI Key |
QILMKHPBHSTXSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.